(1-benzyl-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-5-yl)methanol (1-benzyl-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-5-yl)methanol
Brand Name: Vulcanchem
CAS No.: 857876-44-9
VCID: VC11912093
InChI: InChI=1S/C19H20N2OS/c1-15-7-9-17(10-8-15)14-23-19-20-11-18(13-22)21(19)12-16-5-3-2-4-6-16/h2-11,22H,12-14H2,1H3
SMILES: CC1=CC=C(C=C1)CSC2=NC=C(N2CC3=CC=CC=C3)CO
Molecular Formula: C19H20N2OS
Molecular Weight: 324.4 g/mol

(1-benzyl-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-5-yl)methanol

CAS No.: 857876-44-9

Cat. No.: VC11912093

Molecular Formula: C19H20N2OS

Molecular Weight: 324.4 g/mol

* For research use only. Not for human or veterinary use.

(1-benzyl-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-5-yl)methanol - 857876-44-9

Specification

CAS No. 857876-44-9
Molecular Formula C19H20N2OS
Molecular Weight 324.4 g/mol
IUPAC Name [3-benzyl-2-[(4-methylphenyl)methylsulfanyl]imidazol-4-yl]methanol
Standard InChI InChI=1S/C19H20N2OS/c1-15-7-9-17(10-8-15)14-23-19-20-11-18(13-22)21(19)12-16-5-3-2-4-6-16/h2-11,22H,12-14H2,1H3
Standard InChI Key JTXDSSRJDRLTCJ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CSC2=NC=C(N2CC3=CC=CC=C3)CO
Canonical SMILES CC1=CC=C(C=C1)CSC2=NC=C(N2CC3=CC=CC=C3)CO

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, [3-benzyl-2-[(4-methylphenyl)methylsulfanyl]imidazol-4-yl]methanol, reflects its intricate structure. Key components include:

  • Imidazole ring: A five-membered heterocycle with two nitrogen atoms at positions 1 and 3.

  • Benzyl group: Attached to the nitrogen at position 1, contributing aromatic stability.

  • (4-Methylphenyl)methylsulfanyl group: A thioether substituent at position 2, featuring a para-methylbenzyl moiety.

  • Hydroxymethyl group: A primary alcohol functional group at position 5.

The canonical SMILES representation, CC1=CC=C(C=C1)CSC2=NC=C(N2CC3=CC=CC=C3)CO\text{CC1=CC=C(C=C1)CSC2=NC=C(N2CC3=CC=CC=C3)CO}, further elucidates connectivity.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number857876-44-9
Molecular FormulaC19H20N2OS\text{C}_{19}\text{H}_{20}\text{N}_{2}\text{OS}
Molecular Weight324.4 g/mol
IUPAC Name[3-Benzyl-2-[(4-methylphenyl)methylsulfanyl]imidazol-4-yl]methanol
InChI KeyJTXDSSRJDRLTCJ-UHFFFAOYSA-N

Synthesis and Reaction Pathways

Stability and Reactivity

The compound’s stability is influenced by:

  • Thioether Linkage: Susceptible to oxidation, potentially forming sulfoxides or sulfones under oxidative conditions.

  • Hydroxymethyl Group: Prone to esterification or etherification reactions, offering derivatization opportunities.

Industrial and Research Applications

Medicinal Chemistry

The compound’s scaffold is a candidate for:

  • Antifungal Drug Development: Leveraging thioether motifs to enhance target affinity.

  • Prodrug Synthesis: Functionalizing the hydroxymethyl group for controlled release.

Material Science

  • Coordination Polymers: The sulfanyl group may act as a ligand for transition metals, enabling metal-organic framework (MOF) synthesis.

Future Research Directions

Synthesis Optimization

  • Catalytic Methods: Exploring palladium-catalyzed cross-couplings for regioselective sulfanyl group introduction.

  • Green Chemistry: Employing microwave-assisted or solvent-free reactions to improve efficiency.

Biological Screening

  • In Vitro Assays: Testing against fungal strains (e.g., Candida albicans) and bacterial pathogens.

  • Molecular Docking: Simulating interactions with fungal cytochrome P450 enzymes to predict efficacy.

Derivative Development

  • Sulfone Analogs: Synthesizing oxidized derivatives to assess impact on bioactivity and stability.

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